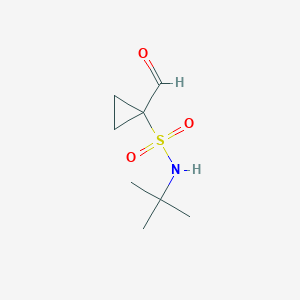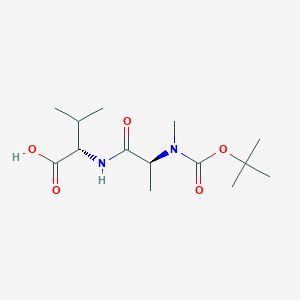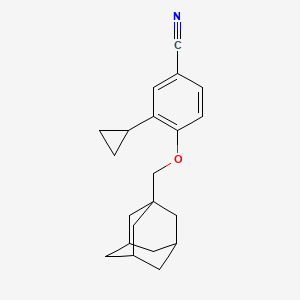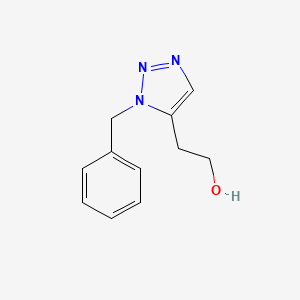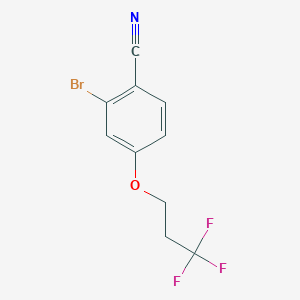
2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile
Vue d'ensemble
Description
2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile is a chemical compound with the molecular formula C10H7BrF3NO . It has an average mass of 294.068 Da and a mono-isotopic mass of 292.966309 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile consists of a benzonitrile group with a bromine atom at the 2nd position and a 3,3,3-trifluoropropoxy group at the 4th position .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile include its molecular formula (C10H7BrF3NO), average mass (294.068 Da), and mono-isotopic mass (292.966309 Da) . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- The compound plays a role in the synthesis of naphthalenes and naphthols through a process involving lithium diisopropylamide (LDA) and bromo(trifluoromethyl)benzenes. This method showcases its utility in organic synthesis and chemical transformations (Schlosser & Castagnetti, 2001).
- A process involving 4-amino-2-(trifluoromethyl)benzonitrile led to the production of diamino-trifluoromethylbenzonitriles, highlighting its role in efficient and scalable synthetic processes (Li et al., 2009).
Electrochemical Studies :
- The electrochemical oxidation properties of related bromoaniline compounds in various acidic solutions have been studied, which could inform applications in electrochemistry and materials science (Arias & Brillas, 1985).
Pharmacological and Biological Applications :
- Certain benzonitrile compounds, closely related to 2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile, have shown potential antitumor activity against human cancer cells, indicating its relevance in medicinal chemistry and pharmacology (Bera et al., 2021).
Material Science Applications :
- In the field of high-voltage lithium-ion batteries, certain trifluoromethyl-benzonitriles have been used as electrolyte additives, suggesting potential applications of related compounds in energy storage technologies (Huang et al., 2014).
- The synthesis and crystal engineering studies of fluorinated stilbenes, involving bromostyrylbenzonitriles, have implications in crystallography and materials design (Mariaca et al., 2006).
Environmental Impact :
- Research on the microbial degradation of benzonitrile herbicides, such as bromoxynil, provides insights into the environmental fate and biodegradation pathways of these chemicals (Holtze et al., 2008).
Propriétés
IUPAC Name |
2-bromo-4-(3,3,3-trifluoropropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-9-5-8(2-1-7(9)6-15)16-4-3-10(12,13)14/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVFJXZCWYTIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(F)(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



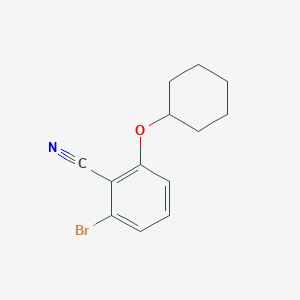
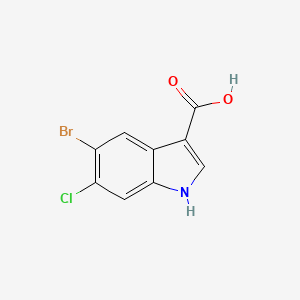

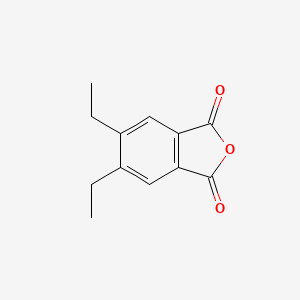

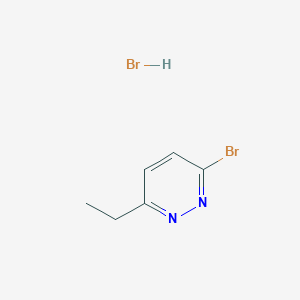
![Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1445798.png)
